molecular formula C5H4Cl2N2 B013550 2,4-Dichloro-5-methylpyrimidine CAS No. 1780-31-0

2,4-Dichloro-5-methylpyrimidine

Cat. No. B013550
CAS RN: 1780-31-0
M. Wt: 163 g/mol
InChI Key: DQXNTSXKIUZJJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichloro-5-methylpyrimidine and its derivatives involves multiple steps, including cyclization and chlorination reactions. For instance, one synthesis route starts from acetamidine hydrochloride and dimethyl malonate, leading to the formation of 4,6-Dichloro-2-methylpyrimidine under optimal conditions involving methanol and phosphorus oxychloride (Guo Lei-ming, 2012). Another approach involves the solid-phase synthesis of libraries of highly substituted purines, showcasing the utility of dichloro-methylthio-nitropyrimidine derivatives in the efficient construction of complex molecular scaffolds (L. Hammarström et al., 2002).

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-methylpyrimidine derivatives has been elucidated through various techniques, including X-ray diffraction. For example, the crystal and molecular structure of trans-dichloro(4-methylpyrimidine) complexes have been determined, providing insights into the coordination environment and bond lengths within these compounds (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).

Chemical Reactions and Properties

2,4-Dichloro-5-methylpyrimidine participates in various chemical reactions, including substitution and cyclization, which are crucial for the synthesis of complex organic molecules. The compound's reactivity with ammonia and secondary amines has been studied, revealing regioselective displacement reactions and the formation of novel substituted pyrimidines (A. Doulah et al., 2014).

Physical Properties Analysis

The physical properties of 2,4-Dichloro-5-methylpyrimidine and its derivatives, such as solubility, melting point, and crystal structure, have been characterized to facilitate their application in synthesis and material science. For instance, the crystal structure of certain derivatives provides insight into the compound's solid-state characteristics and potential for forming specific molecular arrangements (Guo et al., 2007).

Chemical Properties Analysis

The chemical properties of 2,4-Dichloro-5-methylpyrimidine, including its reactivity, stability, and interaction with various reagents, underpin its utility in organic synthesis. Studies on the compound's reactivity with different nucleophiles and its role in the synthesis of heterocyclic compounds highlight its importance as a versatile synthetic intermediate (S. Lopez et al., 2009).

Scientific Research Applications

Application 1: Organic Synthesis

  • Summary of the Application: 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of various organic compounds. It’s a halogenated heterocycle .
  • Methods of Application or Experimental Procedures: This compound can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . The reaction will need solvent dioxane .
  • Results or Outcomes: The reaction results in the formation of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . The exact yield and other quantitative data are not specified in the sources I found.

Application 2: Synthesis of Benzothiazole Derivative

  • Summary of the Application: 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of a benzothiazole derivative, specifically (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
  • Results or Outcomes: The reaction results in the formation of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . The exact yield and other quantitative data are not specified in the sources I found.

Application 3: Synthesis of 2-Chloro-5-Methyl-4-Piperidin-1-Yl-Pyrimidine

  • Summary of the Application: 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
  • Methods of Application or Experimental Procedures: This compound can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .
  • Results or Outcomes: The reaction results in the formation of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . The exact yield and other quantitative data are not specified in the sources I found.

Safety And Hazards

  • Precautionary Measures : Handle with care, use appropriate personal protective equipment (dust mask, eyeshields, gloves), and avoid contact with skin and eyes .

properties

IUPAC Name

2,4-dichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXNTSXKIUZJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061962
Record name Pyrimidine, 2,4-dichloro-5-methyl-
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylpyrimidine

CAS RN

1780-31-0
Record name 2,4-Dichloro-5-methylpyrimidine
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Record name 2,4-Dichloro-5-methylpyrimidine
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Record name 2,4-Dichloro-5-methylpyrimidine
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Record name Pyrimidine, 2,4-dichloro-5-methyl-
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Record name Pyrimidine, 2,4-dichloro-5-methyl-
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Record name 2,4-Dichloro-5-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
W Fan, Q Zhang, J Zhang, L Wang - Dermatitis, 2021 - liebertpub.com
Background There are no reported cases of 2,4-dichloro-5-methylpyrimidine (DCP)–induced irritant contact dermatitis (ICD). Objective The aim of the study was to summarize the …
Number of citations: 6 www.liebertpub.com
B Sreenivas, L Ravindranath, K Srishailam… - Molecular …, 2022 - Taylor & Francis
This study deals with the determination of torsional potentials, optimised geometry in monomer and dimer form for gas phase for the molecular ground state and vibrational assignments …
P Szterner, LMPF Amaral, VMF Morais… - The Journal of Chemical …, 2016 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation in the condensed phase, Δ f H m o , of 2,4-dichloro-5-methylpyrimidine, 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-2-…
HC KOPPEL, RH SPRINGER… - The Journal of …, 1962 - ACS Publications
Westphal and Bierling2 reported that the toxicity of the compound “Castrix” 3 (I) was greatly reduced when the 2-chloro group was replaced by an o-chlorobenzylthio group. The …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
K Yoshida, M Taguchi - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
The reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline 2 and 2,4-dichloro-5-methyl-pyrimidine 3b afforded 2-amino-4-chloroquinazolines and 2-amino-4-chloro-5-…
Number of citations: 28 0-pubs-rsc-org.brum.beds.ac.uk
P Andres, A Marhold - Journal of Fluorine Chemistry, 1996 - Elsevier
A new synthesis of 5trifluoromethyluracil Page 1 ELSEVIER Journal of Fluorine Chemistry 77 (1996) 93-95 A new synthesis of 5trifluoromethyluracil Peter Andres *, Albrecht Marhold …
ME Angiolelli, AL Casalnuovo, TP Selby - Synlett, 2000 - thieme-connect.com
Benzylzinc reagents undergo palladium-catalyzed crosscoupling reactions with methylthio-substituted N-heterocycles in moderate to good yields. 2-(Methylthio) pyrimidines are …
PI Svirskaya, V Yedidia, CC Leznoff… - Journal of heterocyclic …, 1985 - Wiley Online Library
Nucleoside base analogs in which fluoro substituents replace the enolic hydroxy groups of uracil, thymine and cytosine have been prepared. Improved methods for the preparation and …
SM Smith, SL Buchwald - Organic letters, 2016 - ACS Publications
The regioselective amination of substituted di- and trichloropyrimidines affording the 2-substituted products is reported. While aryl- and heteroarylamines require the use of a …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
TH Marsilje, W Pei, B Chen, W Lu, T Uno… - Journal of medicinal …, 2013 - ACS Publications
The synthesis, preclinical profile, and in vivo efficacy in rat xenograft models of the novel and selective anaplastic lymphoma kinase inhibitor 15b (LDK378) are described. In this initial …
Number of citations: 427 0-pubs-acs-org.brum.beds.ac.uk

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